1-(4-Methylbenzenesulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(4-Methylbenzenesulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a triazole ring substituted with a 4-methylbenzenesulfonyl group and a 4-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Sulfonylation: The triazole ring is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Substitution Reaction: The final step involves the substitution of the triazole ring with a 4-methylphenyl group using appropriate reagents and conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzenesulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylbenzenesulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine
- 1-(4-Methylbenzenesulfonyl)-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
- 1-(4-Methylbenzenesulfonyl)-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-amine
Uniqueness
1-(4-Methylbenzenesulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both 4-methylbenzenesulfonyl and 4-methylphenyl groups, which confer specific chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-3-7-13(8-4-11)15-18-16(17)20(19-15)23(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJGLVLQFRHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797904 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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